molecular formula C13H18ClNO B13872863 [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol

[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol

Katalognummer: B13872863
Molekulargewicht: 239.74 g/mol
InChI-Schlüssel: PDAVQUBFICWSIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol is an organic compound that features a chlorinated phenyl ring substituted with a methylpiperidinyl group and a hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol typically involves the chlorination of a phenyl ring followed by the introduction of a piperidinyl group and a hydroxymethyl group. One common method involves the reaction of 2-chlorobenzaldehyde with 4-methylpiperidine in the presence of a reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding a methyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]carboxylic acid.

    Reduction: [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of chlorinated phenyl rings and piperidinyl groups on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be investigated for its activity against certain diseases or conditions, particularly those involving the central nervous system due to the presence of the piperidinyl group.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features may impart desirable characteristics such as stability, reactivity, or solubility to the materials.

Wirkmechanismus

The mechanism of action of [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The chlorinated phenyl ring and piperidinyl group may interact with enzymes, receptors, or other proteins, leading to changes in their activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methane: Lacks the hydroxymethyl group, resulting in different reactivity and biological activity.

    [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]carboxylic acid:

    [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]amine: Features an amine group, leading to different interactions with biological targets.

Uniqueness

The presence of both a chlorinated phenyl ring and a piperidinyl group in [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol makes it unique compared to other similar compounds. The hydroxymethyl group adds further versatility, allowing for additional chemical modifications and interactions.

Eigenschaften

Molekularformel

C13H18ClNO

Molekulargewicht

239.74 g/mol

IUPAC-Name

[2-chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol

InChI

InChI=1S/C13H18ClNO/c1-10-4-6-15(7-5-10)12-2-3-13(14)11(8-12)9-16/h2-3,8,10,16H,4-7,9H2,1H3

InChI-Schlüssel

PDAVQUBFICWSIM-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)Cl)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.